4-benzoyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-methoxyphenyl)-1H-pyrrol-2(5H)-one
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Overview
Description
4-benzoyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-methoxyphenyl)-1H-pyrrol-2(5H)-one is a synthetic organic compound that belongs to the class of pyrrolones This compound is characterized by its complex structure, which includes a benzoyl group, a dimethylaminoethyl side chain, a hydroxy group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-methoxyphenyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzoyl Group: This step may involve Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.
Attachment of the Dimethylaminoethyl Side Chain: This can be done through nucleophilic substitution reactions.
Hydroxylation and Methoxylation:
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-methoxyphenyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dimethylamino group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products Formed
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-benzoyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-methoxyphenyl)-1H-pyrrol-2(5H)-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential pharmacological properties. Compounds with similar structures have been studied for their activity as enzyme inhibitors, receptor modulators, and potential therapeutic agents for various diseases.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 4-benzoyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-methoxyphenyl)-1H-pyrrol-2(5H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-benzoyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one: Similar structure but lacks the methoxy group.
4-benzoyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-chlorophenyl)-1H-pyrrol-2(5H)-one: Similar structure but has a chloro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 4-benzoyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-methoxyphenyl)-1H-pyrrol-2(5H)-one imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and can lead to different pharmacological or material properties.
Properties
IUPAC Name |
(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(phenyl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-23(2)12-13-24-19(16-10-7-11-17(14-16)28-3)18(21(26)22(24)27)20(25)15-8-5-4-6-9-15/h4-11,14,19,25H,12-13H2,1-3H3/b20-18+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXBKRLJOISNDB-CZIZESTLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC(=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=CC(=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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